(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its role as a building block in organic synthesis and its potential use in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4R)-4-hydroxyproline. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the 5-exo-tet ring closure reaction . The process involves the formation of a tightly bound chelation-controlled transition state, which ensures the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness: (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high diastereoselectivity and chiral purity make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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